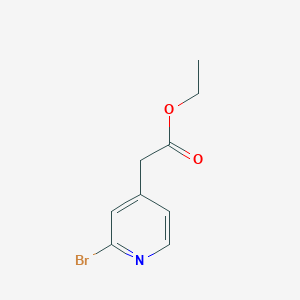
Ethyl 2-(2-bromopyridin-4-yl)acetate
Overview
Description
Ethyl 2-(2-bromopyridin-4-yl)acetate is a chemical compound with the CAS Number: 1256337-24-2 . It has a molecular weight of 244.09 and its IUPAC name is ethyl (2-bromo-4-pyridinyl)acetate . The compound is typically 95% pure .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-bromopyridin-4-yl)acetate is 1S/C9H10BrNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 2-(2-bromopyridin-4-yl)acetate has a molecular weight of 244.09 . It is typically 95% pure . More specific physical and chemical properties were not available in the sources I found.Scientific Research Applications
Marine Fungal Compounds : A study on marine fungus Penicillium sp. led to the discovery of new compounds related to ethyl acetate extracts, highlighting the potential of marine organisms in producing novel bioactive substances (Wu et al., 2010).
Heterocyclic Compound Synthesis : Research demonstrates the formation of ethyl 2-(1-phenylpiperidin-2-yl) acetate through spontaneous cyclization, indicating the compound's role in chemical synthesis processes (Ramos et al., 2011).
Grignard Reaction Applications : A study detailed the reaction of 2-bromopyridine with magnesium, using ethyl bromide as an auxiliary reagent, to form various pyridylmagnesium bromide derivatives, showing its use in organic synthesis (Proost & Wibaut, 1940).
Neuropharmacological Research : The compound has been synthesized and tested for its effects on learning and memory facilitation in mice, indicating its potential applications in neuropharmacology (Li Ming-zhu, 2012).
Organic Synthesis and Catalysis : Research on ethyl (Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate preparation highlights its use in organic synthesis and catalysis processes (Wang Li, 2007).
Reactivity and Synthesis Studies : A study investigating the reactivity of 2-aminopyridine and Meldrum’s acid resulted in the successful synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates, demonstrating its importance in synthetic chemistry (Asadi et al., 2021).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(2-bromopyridin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYMYPADDXSRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-bromopyridin-4-yl)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/structure/B3094210.png)


![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/structure/B3094228.png)
![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B3094230.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/structure/B3094238.png)


![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B3094256.png)


![(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B3094275.png)
![(2R,4aR,6R,7R,8R,8aR)-8-((tert-Butyldimethylsilyl)oxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B3094277.png)